2-Amino-5-cyclobutyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one
Description
2-Amino-5-cyclobutyl-3-ethyl-5-phenyl-3,5-dihydro-4H-imidazol-4-one is a substituted imidazolone derivative characterized by a bicyclic framework with a cyclobutyl and phenyl group at the 5-position, an ethyl group at the 3-position, and an amino group at the 2-position. Imidazolones are heterocyclic compounds with a carbonyl group adjacent to a nitrogen atom, enabling diverse chemical reactivity and biological interactions. Its synthesis likely involves aminolysis or cyclization strategies, as seen in analogous compounds .
Properties
CAS No. |
922497-29-8 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-amino-5-cyclobutyl-3-ethyl-5-phenylimidazol-4-one |
InChI |
InChI=1S/C15H19N3O/c1-2-18-13(19)15(17-14(18)16,12-9-6-10-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H2,16,17) |
InChI Key |
LWTBAJJGLYRZDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N=C1N)(C2CCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Imidazolones
Structural Variations and Substituent Effects
The biological and physicochemical properties of imidazolones are highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a comparative table of key derivatives:
Key Observations:
- Functional Group Impact: Amino groups at the 2-position (target compound) enhance hydrogen-bonding capacity, contrasting with alkylthio groups in antiviral analogs, which prioritize hydrophobic interactions .
Key Differences:
- The target compound’s synthesis likely requires cyclization under basic conditions, whereas 2-alkylthio derivatives employ microwave-assisted Knoevenagel reactions for efficiency .
- Sulfonated imidazolones prioritize introducing polar groups post-synthesis to enhance bioavailability, a strategy absent in the target compound’s structure .
Physicochemical Properties
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